2,3-Dimethylpent-4-enoic acid
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Overview
Description
2,3-Dimethylpent-4-enoic acid is an organic compound with the molecular formula C7H12O2 It is a branched-chain unsaturated carboxylic acid, characterized by the presence of a double bond between the fourth and fifth carbon atoms and methyl groups attached to the second and third carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethylpent-4-enoic acid typically involves the alkylation of a suitable precursor, such as 2,3-dimethylbut-2-ene, followed by oxidation to introduce the carboxylic acid functionality. One common method involves the hydroboration-oxidation of 2,3-dimethylbut-2-ene, followed by oxidative cleavage to yield the desired acid.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum can be used to facilitate the addition of functional groups under controlled conditions. The reaction conditions typically include moderate temperatures and pressures to optimize the conversion rates.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The double bond in this compound allows for electrophilic addition reactions, where halogens or other substituents can be introduced. Common reagents include halogens (e.g., bromine) and hydrogen halides (e.g., hydrogen bromide).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride or hydrogen bromide in acetic acid.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,3-Dimethylpent-4-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 2,3-dimethylpent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The pathways involved may include oxidation-reduction reactions, where the compound undergoes transformation to exert its effects.
Comparison with Similar Compounds
2,2-Dimethylpent-4-enoic acid: Similar in structure but with a different substitution pattern.
3,3-Dimethylpent-4-enoic acid: Another isomer with variations in the position of methyl groups.
Uniqueness: 2,3-Dimethylpent-4-enoic acid is unique due to its specific arrangement of methyl groups and the position of the double bond, which influences its reactivity and potential applications. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
2,3-dimethylpent-4-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-5(2)6(3)7(8)9/h4-6H,1H2,2-3H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXARVSETVGSTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)C(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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